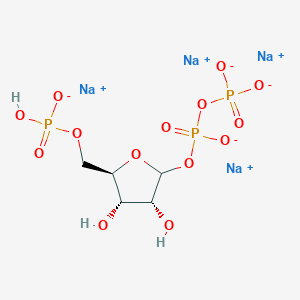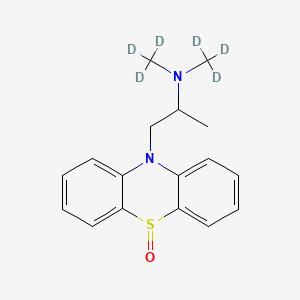
Promethazine Sulfoxide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promethazine Sulfoxide-d6 is the deuterium labeled Promethazine Sulfoxide . It is a stable isotope and is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Promethazine Sulfoxide-d6 is C17H14D6N2OS . The molecular weight is 306.46 . The structure includes a phenothiazine core, which is a tricyclic structure that contains two benzene rings joined by a sulfur and a nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving Promethazine Sulfoxide-d6 are not detailed in the sources, it’s known that stable isotopes like deuterium (D) are used in drug molecules as tracers for quantitation during the drug development process . This suggests that Promethazine Sulfoxide-d6 may undergo similar reactions as its non-deuterated counterpart, Promethazine Sulfoxide .Physical And Chemical Properties Analysis
Promethazine Sulfoxide-d6 has a molecular weight of 306.46 and a molecular formula of C17H14D6N2OS . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Applications De Recherche Scientifique
Determination in Animal Tissues
A study aimed to determine Promethazine and its metabolites, including Promethazine Sulfoxide, in swine muscle, liver, kidney, and fat. This is important for food safety and understanding drug residues in animal tissues .
Alzheimer’s Disease Research
Promethazine has been shown to bind Abeta in a transgenic mouse model of Alzheimer’s disease. Promethazine Sulfoxide-d6 could be used as a reference compound in such studies to further understand the interaction and potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, Promethazine Sulfoxide-d6 can serve as a reference standard for chromatography and mass spectrometry methods to ensure accuracy and precision in the measurement of Promethazine and its metabolites .
Safety and Hazards
While specific safety and hazard information for Promethazine Sulfoxide-d6 was not found, general safety measures for handling chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mécanisme D'action
Target of Action
Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
Promethazine Sulfoxide-d6, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .
Pharmacokinetics
Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .
Result of Action
The antagonistic action of Promethazine Sulfoxide-d6 on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .
Propriétés
IUPAC Name |
1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCLFIFAFHQIX-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Promethazine Sulfoxide-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

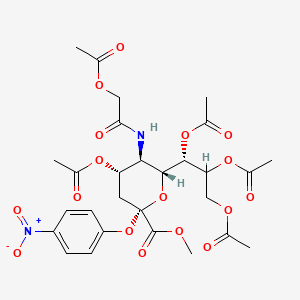

![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)
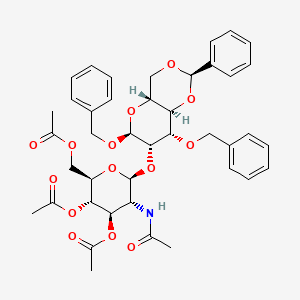
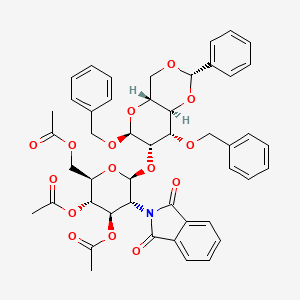
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)



